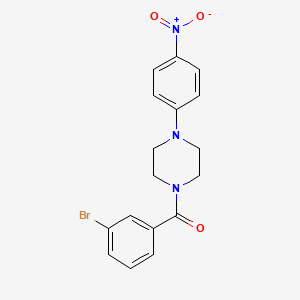
2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride, also known as DBN, is a chemical compound that has been widely used in scientific research for its unique properties. DBN is a nitrile-containing compound that is used as a reagent in organic synthesis and as a fluorescent probe in biochemical assays.
作用機序
The mechanism of action of 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride is based on its ability to interact with certain molecules in biological samples. 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride is a nitrile-containing compound that can form a covalent bond with cysteine residues in proteins. This covalent bond formation results in a change in the fluorescence properties of 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride, which can be used to detect the presence of the protein of interest.
Biochemical and Physiological Effects
2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has also been shown to bind to certain receptors, such as the nicotinic acetylcholine receptor. In addition, 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has been shown to have antioxidant activity and to protect cells from oxidative stress.
実験室実験の利点と制限
2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low levels of proteins and other molecules in biological samples. 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride is also easy to use and can be incorporated into various biochemical assays. However, 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has some limitations for lab experiments. It is a toxic compound that can cause cell death at high concentrations. In addition, the covalent bond formation between 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride and cysteine residues can affect the function of the protein of interest.
将来の方向性
For the use of 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride in scientific research include the development of new synthetic methods, the detection of other molecules, the development of new assays, and the use of 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride in vivo.
合成法
The synthesis of 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride involves the reaction of 2-aminonicotinonitrile with dibenzylamine and dimethylamine in the presence of a catalyst. The reaction proceeds through a multi-step process, which includes the formation of an intermediate compound that is then converted into 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride. The yield and purity of 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has been widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to detect the presence of certain molecules in biological samples. 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has been used in various biochemical assays, including the detection of protease activity, enzyme inhibition, and receptor binding. 2-(dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride has also been used in organic synthesis as a reagent for the formation of carbon-carbon bonds and the synthesis of complex molecules.
特性
IUPAC Name |
2-(dibenzylamino)-4-(dimethylamino)pyridine-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4.ClH/c1-25(2)21-13-14-24-22(20(21)15-23)26(16-18-9-5-3-6-10-18)17-19-11-7-4-8-12-19;/h3-14H,16-17H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEURPQUAPKVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dibenzylamino)-4-(dimethylamino)nicotinonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5091580.png)

![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5091624.png)

![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)

![2-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5091658.png)
![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5091681.png)
![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)